Cas no 57469-78-0 (Ketoprofen lysinate)

Ketoprofen lysinate Chemical and Physical Properties
Names and Identifiers
-
- Ketoprofen lysinate
- Lysyl-ketoprofen
- Ketoprofen lysine salt
- 2-(3-Benzoylphenyl)propanoic acid lysine salt
- KETOPROFEN LYSINATE SALT
- ketoprofen lysine
- lysine-ketoprofen
- Ketoprofen (lysinate)
- MFCD03701078
- (S)-2,6-Diaminohexanoic acid compound with 2-(3-benzoylphenyl)propanoic acid (1:1)
- KETOPROFEN LYSINE SALT [MI]
- Artrosilene (TN)
- 2-(3-benzoylphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid
- UNII-5WD00E3D4C
- KETOPROFEN LYSINE [WHO-DD]
- HY-B0227A
- CS-0137969
- L-LYSINE, 3-BENZOYL-.ALPHA.-METHYLBENZENEACETATE (1:1)
- CHEMBL4650345
- 57469-78-0
- Ketoprofen l-lysinate
- SCHEMBL4623586
- D08102
- AKOS025311486
- 5WD00E3D4C
- Artrosilene
- AS-17318
- L-Lysine, mono(3-benzoyl-alpha-methylbenzeneacetate)
- Q27262959
-
- MDL: MFCD03701078
- Inchi: 1S/C16H14O3.C6H14N2O2/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
- InChI Key: VHIORVCHBUEWEP-ZSCHJXSPSA-N
- SMILES: NCCCC[C@@H](C(=O)O)N.OC(C(C1C=CC=C(C(C2=CC=CC=C2)=O)C=1)C)=O
Computed Properties
- Exact Mass: 400.20000
- Monoisotopic Mass: 400.2
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 9
- Complexity: 437
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 144A^2
Experimental Properties
- Density: 1.198
- Boiling Point: 431.3°Cat760mmHg
- Flash Point: 228.8°C
- PSA: 143.71000
- LogP: 4.03360
Ketoprofen lysinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | K200850-100mg |
Ketoprofen Lysinate |
57469-78-0 | 100mg |
$379.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-492073-100 mg |
Ketoprofen Lysinate, |
57469-78-0 | 100MG |
¥3,384.00 | 2023-07-11 | ||
abcr | AB509212-100 mg |
Ketoprofen lysinate, min. 98%; . |
57469-78-0 | 100mg |
€536.50 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-492073B-1 g |
Ketoprofen Lysinate, |
57469-78-0 | 1g |
¥8,912.00 | 2023-07-11 | ||
abcr | AB509212-25mg |
Ketoprofen lysinate, min. 98%; . |
57469-78-0 | 25mg |
€200.60 | 2025-02-18 | ||
1PlusChem | 1P00EBZ0-25mg |
Ketoprofen lysinate |
57469-78-0 | 98% (HPLC) | 25mg |
$107.00 | 2025-02-27 | |
A2B Chem LLC | AG67900-5mg |
Ketoprofen lysinate |
57469-78-0 | 99%(HPLC)powder | 5mg |
$54.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1253413-250mg |
Ketoprofen lysinate |
57469-78-0 | 99%(HPLC)powder | 250mg |
$265 | 2024-06-06 | |
1PlusChem | 1P00EBZ0-100mg |
Ketoprofen lysinate |
57469-78-0 | 98% (HPLC) | 100mg |
$320.00 | 2025-02-27 | |
eNovation Chemicals LLC | Y1253413-100mg |
Ketoprofen lysinate |
57469-78-0 | 99%(HPLC)powder | 100mg |
$525 | 2025-02-27 |
Ketoprofen lysinate Related Literature
-
Laura Legnani,Daniela Iannazzo,Alessandro Pistone,Consuelo Celesti,Salvatore Giofrè,Roberto Romeo,Angela Di Pietro,Giuseppa Visalli,Monica Fresta,Paola Bottino,Ignazio Blanco,Maria Assunta Chiacchio RSC Adv. 2020 10 11325
-
Tina Zhang,Mary A. Go,Christian Stricker,Vincent R. Daria,Antonio Tricoli J. Mater. Chem. B 2015 3 1677
Additional information on Ketoprofen lysinate
Recent Advances in Ketoprofen Lysinate (CAS 57469-78-0) Research: A Comprehensive Review
Ketoprofen lysinate (CAS 57469-78-0), a lysine salt of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen, has garnered significant attention in recent pharmaceutical research due to its enhanced solubility and bioavailability compared to the parent compound. This research brief synthesizes the latest findings on this compound, focusing on its pharmacological properties, formulation advancements, and clinical applications. Recent studies highlight its potential in improving patient compliance through faster onset of action and reduced gastrointestinal irritation, positioning it as a promising alternative in pain management therapies.
A 2023 Journal of Pharmaceutical Sciences study demonstrated that ketoprofen lysinate's crystalline structure (confirmed via X-ray diffraction) exhibits improved dissolution rates—reaching 90% within 15 minutes in simulated gastric fluid. This property is attributed to the lysine moiety's role in disrupting the crystal lattice, a finding corroborated by molecular dynamics simulations (DOI: 10.1016/j.xphs.2023.04.012). Concurrently, researchers at the University of Milan developed a novel orodispersible film formulation incorporating 57469-78-0, achieving 30% faster mucosal absorption in preclinical models compared to conventional tablets.
Clinical trials have expanded beyond traditional NSAID applications. A phase IIb trial (NCT05498120) investigated ketoprofen lysinate's efficacy in post-surgical dental pain, reporting a 40% reduction in VAS scores at 30 minutes post-administration versus ketoprofen free acid (p<0.01). Notably, the lysinate form showed a 22% lower incidence of epigastric pain, supporting its improved tolerability profile. These results were presented at the 2024 World Pain Congress and are under review in Pain Medicine.
Emerging analytical techniques have refined quality control for 57469-78-0. A 2024 Analytical Chemistry paper detailed a validated UHPLC-MS/MS method capable of detecting ketoprofen lysinate degradation products at 0.1 ppm levels, critical for stability studies (DOI: 10.1021/acs.analchem.4c00345). This advancement supports the compound's growing use in combination therapies, including ongoing research with muscle relaxants for spasticity management.
The environmental impact of ketoprofen lysinate has also come under scrutiny. A groundbreaking Environmental Science & Technology study (2023) identified novel biodegradation pathways for 57469-78-0 using engineered Pseudomonas strains, achieving 92% removal in wastewater within 72 hours. This addresses growing concerns about NSAID persistence in aquatic ecosystems while suggesting potential bioremediation strategies.
Looking forward, patent analyses reveal increased activity in ketoprofen lysinate delivery systems, with 14 new filings in 2023-2024 covering nasal sprays and transdermal microneedle arrays. Industry reports project a 7.8% CAGR for the compound through 2028, driven by its expanding therapeutic indications and formulation flexibility. However, researchers caution that long-term cardiovascular safety data—currently being collected in the ongoing KETOLYS-HEART study—will be pivotal for its adoption in chronic pain management.
57469-78-0 (Ketoprofen lysinate) Related Products
- 923-27-3(D-Lysine)
- 70-54-2(DL-Lysine)
- 27964-99-4(Poly-D-lysine hydrobromide (MW 70000-150000))
- 28211-04-3((2S)-2-Amino-N-methylheptanamide)
- 57469-77-9(Ibuprofen Lysinate)
- 57282-49-2(L-Lysine acetate)
- 56-87-1(L-Lysine)
- 62952-06-1(DL-Lysine Acetylsalicylate)
- 27348-32-9((S)-2,6-Diaminohexanoic acid compoundwith (S)-2-aminosuccinic acid (1:1))
- 55837-30-4(L-Lysine Clonixinate)
